3-[Cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid
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Overview
Description
3-[Cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of 2-aminopyridine with appropriate carbonyl compounds under specific conditions. Subsequent functionalization introduces the cyclopropyl group and the carboxylic acid moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis are often employed to achieve efficient functionalization of the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and antitubercular properties.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in drug design and delivery.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-[Cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to various receptors and enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-chloro-3-cyclopropyl-5-methoxy-
Other cyclopropyl-substituted imidazo[1,2-a]pyridine derivatives
Uniqueness: 3-[Cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-[cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(15(20)21)8-18(11-5-6-11)14(19)12-9-17-7-3-2-4-13(17)16-12/h2-4,7,9-11H,5-6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXQJIGHWVRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CN3C=CC=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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